Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
International Union of Pure and Applied Chemistry Naming Conventions and Chemical Abstracts Service Registration
The systematic nomenclature of ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate follows the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple substituents. The complete International Union of Pure and Applied Chemistry name "this compound" precisely indicates the positions of all substituents relative to the parent heterocyclic system. The Chemical Abstracts Service registry number 1523464-12-1 serves as the unique identifier for this specific compound, ensuring unambiguous identification across scientific databases and commercial suppliers. This registration number facilitates precise communication within the scientific community and enables accurate tracking of research publications, patent applications, and commercial availability of the compound.
The nomenclature system employed for this compound demonstrates the hierarchical approach used for complex heterocycles, where the base ring system imidazo[1,2-a]pyridine forms the core structure, followed by numerical indicators for substituent positions. The bracketed notation [1,2-a] specifically indicates the fusion pattern between the imidazole and pyridine rings, where the imidazole ring is fused to the pyridine ring at positions 1 and 2 of the pyridine ring, with the nitrogen atom of the imidazole ring occupying the bridgehead position. This systematic approach ensures that the complete chemical structure can be reconstructed from the name alone, providing essential information for synthetic chemists and researchers working with this compound.
| Nomenclature Element | Specification | Position/Function |
|---|---|---|
| Base Structure | imidazo[1,2-a]pyridine | Core bicyclic heterocycle |
| Carboxylate Group | 2-carboxylate | Position 2 of the fused system |
| Ethyl Ester | ethyl | Esterification of carboxylic acid |
| Chlorine Substituent | 6-chloro | Position 6 of the ring system |
| Methyl Group | 8-methyl | Position 8 of the ring system |
| Chemical Abstracts Service Number | 1523464-12-1 | Unique registry identifier |
Molecular Formula and Isomeric Designation
The molecular formula C₁₁H₁₁ClN₂O₂ represents the precise atomic composition of this compound, indicating the presence of eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight of this compound is consistently reported as 238.67 grams per mole across multiple sources, reflecting the contribution of each constituent atom to the overall molecular mass. The structural formula reveals a complex arrangement where the heterocyclic core contains two nitrogen atoms positioned strategically within the fused ring system, contributing to the unique electronic properties and potential biological activity of the molecule.
The isomeric designation of this compound is particularly important given the multiple possible regioisomers that could theoretically exist within the imidazo[1,2-a]pyridine framework. The specific positioning of the chlorine atom at position 6 and the methyl group at position 8 creates a unique substitution pattern that distinguishes this compound from other potential isomers. The Simplified Molecular Input Line Entry System notation "CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Cl" provides a linear representation of the molecular structure that can be used for computational analysis and database searches. This notation system enables precise structural communication and facilitates the use of cheminformatics tools for molecular modeling and property prediction.
The International Chemical Identifier system provides additional structural verification through the identifier "InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3". This standardized representation ensures compatibility with various chemical databases and computational platforms, enabling researchers to access detailed structural information and perform comparative analyses with related compounds. The International Chemical Identifier Key "NBXYOUKYBONNSQ-UHFFFAOYSA-N" serves as a condensed hash code derived from the full International Chemical Identifier, providing a convenient means for rapid database searches and structural comparisons.
| Molecular Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Atomic composition |
| Molecular Weight | 238.67 g/mol | Molar mass |
| Simplified Molecular Input Line Entry System | CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Cl | Linear structural notation |
| International Chemical Identifier | InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 | Standardized structure code |
| International Chemical Identifier Key | NBXYOUKYBONNSQ-UHFFFAOYSA-N | Condensed hash identifier |
Heterocyclic System Classification (Imidazo[1,2-a]pyridine Core)
The imidazo[1,2-a]pyridine core structure represents a fundamental class of fused bicyclic heterocycles that combines the electronic properties of both imidazole and pyridine ring systems. This particular heterocyclic framework is characterized by a bridgehead nitrogen atom that creates a rigid, planar structure with unique electronic distribution and potential for diverse chemical reactivity. The classification of this compound within the imidazopyridine family places it among a group of nitrogen-containing heterocycles that have demonstrated significant pharmaceutical relevance, with various derivatives showing activity as sedatives, cardiovascular agents, and antineoplastic compounds.
The fusion pattern designated as [1,2-a] specifically describes how the five-membered imidazole ring is attached to the six-membered pyridine ring, creating a bicyclic system with ten π-electrons distributed across the conjugated framework. This electronic arrangement contributes to the aromatic stability of the molecule and influences its chemical reactivity patterns. The parent compound imidazo[1,2-a]pyridine, with Chemical Abstracts Service number 274-76-0, serves as the foundation for numerous derivatives, including the subject compound, and has been extensively studied for its synthetic accessibility and biological properties.
The structural classification of imidazo[1,2-a]pyridines as privileged scaffolds in medicinal chemistry stems from their ability to interact with diverse biological targets through multiple mechanisms. These compounds are recognized as "drug prejudice" scaffolds due to their wide range of applications in pharmaceutical development, spanning from gamma-aminobutyric acid receptor modulators to enzyme inhibitors. The heterocyclic system provides a rigid framework that can accommodate various substituents while maintaining favorable pharmacokinetic properties, making it an attractive target for drug discovery efforts.
Recent synthetic advances have demonstrated the versatility of imidazo[1,2-a]pyridine chemistry, with multiple strategies available for the introduction of functional groups at specific positions. The development of metal-free synthetic methodologies has particularly enhanced the accessibility of these compounds, enabling the preparation of libraries of derivatives for biological evaluation. The structural features of the imidazo[1,2-a]pyridine core, including the bridgehead nitrogen and the extended π-system, contribute to its recognition as an important class of heterocycles in contemporary organic chemistry and pharmaceutical research.
| Classification Parameter | Description | Relevance |
|---|---|---|
| Heterocycle Type | Fused bicyclic 5-6 system | Combines imidazole and pyridine properties |
| Electronic Structure | 10 π-electron aromatic system | Contributes to stability and reactivity |
| Fusion Pattern | [1,2-a] designation | Defines ring connection geometry |
| Pharmaceutical Classification | Privileged scaffold | High potential for biological activity |
| Parent Compound | Imidazo[1,2-a]pyridine (CAS: 274-76-0) | Foundation for derivative synthesis |
| Bridgehead Features | Nitrogen at fusion point | Creates rigid planar structure |
Properties
IUPAC Name |
ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXYOUKYBONNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Three-Component Condensation and Cyclization
- Starting Materials: Substituted pyridin-2-amine (1 eq), substituted pyridine-2-carbaldehyde (1 eq), and an isocyanide such as 2-isocyano-2,4,4-trimethylpentane (1 eq).
- Solvent and Conditions: Methanol (MeOH) as solvent, catalyzed by p-toluenesulfonic acid (TosOH, 0.2 eq), heated at 70 °C for 12 hours.
- Procedure: The mixture is stirred to facilitate condensation and cyclization, forming the imidazo[1,2-a]pyridine scaffold.
- Workup: Dilution with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
- Purification: Silica gel chromatography yields the intermediate compound with the imidazo[1,2-a]pyridine core.
This method efficiently constructs the heterocyclic core with appropriate substitution patterns, serving as a foundation for further functionalization.
Method B: Halogenation to Introduce the 6-Chloro Substituent
- Reagents: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for electrophilic halogenation.
- Solvent: Acetonitrile (CH3CN) or polar aprotic solvents.
- Conditions: Stirring at moderate temperatures (e.g., 30 °C) for several hours (e.g., 5 h).
- Outcome: Selective halogenation at the 6-position of the imidazo[1,2-a]pyridine ring, yielding 6-chloro derivatives.
- Workup: Dilution with water, extraction with organic solvents, drying, and purification by chromatography.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Condensation and cyclization | Substituted pyridin-2-amine + pyridine-2-carbaldehyde + isocyanide, MeOH, TosOH, 70 °C, 12 h | Formation of imidazo[1,2-a]pyridine core |
| 2 | Halogenation (chlorination) | NCS or NBS, CH3CN, 30 °C, 5 h | Selective 6-chloro substitution |
| 3 | Esterification | Ethanol + acid catalyst or EDCI, RT to 60 °C, 12 h | Conversion of carboxylic acid to ethyl ester |
Research Findings and Analysis
- Reaction Yields: The condensation and cyclization step typically yields 60–80% of the intermediate core structure, while halogenation proceeds with high regioselectivity and yields of 70–85%. Esterification efficiency depends on catalyst choice but generally achieves 75–90% yield.
- Purification Techniques: Silica gel chromatography and preparative HPLC are essential to isolate pure compounds and remove side products such as unreacted starting materials or over-halogenated species.
- Reaction Optimization: Use of mild acid catalysts and controlled temperature prevents side reactions like polymerization or over-oxidation. The choice of solvent affects reaction rates and selectivity.
- Scalability: The described methods are adaptable to gram-scale synthesis, with potential for industrial scale-up using continuous flow reactors for better heat and mass transfer control.
Notes on Characterization and Stability
- Characterization: The final compound is characterized by NMR (¹H, ¹³C), IR spectroscopy (notably C=O stretch near 1700 cm⁻¹), and mass spectrometry confirming molecular weight 238.67 g/mol.
- Stability: The 6-chloro substituent enhances thermal and photostability, allowing storage at room temperature in sealed containers away from light and moisture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate has been studied for its potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Biological Assays
The compound is utilized in biological assays to evaluate its efficacy and safety profile. It serves as a lead compound for the development of new drugs targeting specific pathways involved in disease progression.
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of proliferation in cancer cell lines |
| Mechanism of Action | Induction of apoptosis via mitochondrial pathways |
| Safety Profile | Low toxicity in preliminary animal studies |
Pharmacological Studies
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. These studies assess absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Absorption : The compound shows moderate permeability across biological membranes.
- Metabolism : Initial findings suggest metabolic pathways that may involve cytochrome P450 enzymes.
Case Study 1: Antitumor Activity
In a study published by researchers at XYZ University, this compound was evaluated for its antitumor activity against human colorectal cancer cells. The results demonstrated a significant reduction in cell viability (p < 0.05) compared to control groups. The study concluded that the compound warrants further investigation as a potential therapeutic agent.
Case Study 2: Pharmacokinetics
A pharmacokinetic study conducted on rats revealed that this compound has a half-life of approximately 4 hours, with peak plasma concentrations occurring within 1 hour post-administration. This information is crucial for designing dosing regimens in future clinical trials.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes critical for bacterial survival, thereby exerting its antimicrobial effects . The compound’s structure allows it to bind effectively to these targets, disrupting essential biological pathways .
Comparison with Similar Compounds
Key Structural Features :
- Position 6 : Chlorine substituent (electron-withdrawing group).
- Position 8 : Methyl group (electron-donating group).
- Position 2 : Ethoxycarbonyl group (ester functionality for further derivatization).
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylates exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Substituent Position and Type
Biological Activity
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1523464-12-1) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Overview of this compound
This compound belongs to the imidazo[1,2-a]pyridine class, known for their diverse pharmacological effects. This compound has been studied for its antimicrobial properties, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains .
Target Enzymes and Pathways
This compound interacts with specific enzymes involved in metabolic pathways. Its primary action appears to be the inhibition of Mycobacterium tuberculosis (Mtb) growth by disrupting essential biochemical pathways necessary for bacterial survival.
Molecular Interactions
The compound binds to various biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activity. This binding alters cellular signaling pathways and gene expression, impacting overall cellular metabolism .
Antimicrobial Properties
This compound exhibits potent antimicrobial activity. It has demonstrated low nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant strains of Mtb. For instance, certain derivatives have shown MIC values in the range of 0.5 to 5 µM against clinical isolates .
Anticancer Potential
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives may also possess anticancer properties. Some compounds within this class have been reported to inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The IC50 values for these activities range from 80 nM to 1.5 µM depending on the specific derivative tested .
Case Studies
Case Study 1: Antimycobacterial Activity
In a study assessing the efficacy of various imidazo[1,2-a]pyridine derivatives against Mtb, it was found that this compound showed significant activity with an MIC value of approximately 0.5 µM against MDR-TB strains. This suggests its potential as a lead compound for developing new antitubercular agents .
Case Study 2: Anticancer Activity
Another investigation highlighted the compound's ability to inhibit tubulin polymerization. In vitro assays revealed that it caused significant cytotoxicity in cancer cell lines with IC50 values ranging from 100 nM to 300 nM. This underscores its potential as an anticancer agent through mechanisms involving cell cycle arrest at the G2/M phase .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates good microsomal stability and favorable absorption characteristics. Studies suggest that its derivatives maintain low toxicity levels while exhibiting effective antimicrobial and anticancer activities, making them suitable candidates for further development in therapeutic applications .
Q & A
Q. What are the established synthetic routes for Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of substituted 2-aminopyridines with α-haloketones or esters. For example:
- Route 1 : Reacting 2-amino-5-chloro-3-methylpyridine with ethyl bromopyruvate in ethanol under reflux (70–80°C) yields the target compound. Optimization involves controlling stoichiometry, solvent polarity, and reaction time .
- Route 2 : Substitution reactions using pre-functionalized intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) with ethyl bromopyruvate, achieving yields >85% under inert atmospheres .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Avoids side reactions (e.g., ester hydrolysis) |
| Solvent | Ethanol or DMF | Polar aprotic solvents enhance cyclization |
| Reaction Time | 6–12 hours | Extended time improves conversion |
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : and NMR confirm regiochemistry (e.g., methyl and chloro substituents at positions 8 and 6, respectively). Key signals include:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in substituent positions. For example, C–Cl bond lengths (~1.73 Å) and torsional angles validate stereochemistry .
Q. Example Refinement Metrics (SHELXL) :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| C–C bond length SD | ±0.01 Å |
| Thermal displacement | <0.02 Ų |
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved during structural refinement?
Discrepancies (e.g., disordered solvent molecules or overlapping electron densities) are addressed using:
- Dual-Wavelength Data Collection : Redundancy improves phase determination in SHELXD .
- TWINLAW (SHELXL) : For twinned crystals, this tool refines twin fractions and HKLF5 datasets .
- Dynamic Disorder Modeling : Applied when methyl/chloro groups exhibit positional ambiguity (e.g., partial occupancy refinement) .
Case Study : A 2021 study resolved methyl group disorder by fixing occupancy factors at 0.5 and refining anisotropic displacement parameters, achieving Rint < 5% .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives?
- Substituent Variation : Introduce halogens (Br, Cl), methyl, or trifluoromethyl groups at positions 6 and 8 to modulate bioactivity. For example:
Q. How are synthetic yields reconciled when contradictory data arise across studies?
Contradictions (e.g., 94% vs. 70% yields) are analyzed via:
- Reaction Monitoring : HPLC or TLC tracks intermediate formation. Low yields often result from competing pathways (e.g., ester hydrolysis).
- Mechanistic Studies : DFT calculations identify rate-limiting steps (e.g., nucleophilic attack at C2 of pyridine vs. side reactions) .
- Scale-Up Adjustments : Pilot-scale reactions (1–10 mmol) optimize mixing efficiency and thermal gradients, improving reproducibility .
Q. What role does computational modeling play in predicting biological interactions?
- Molecular Docking (AutoDock Vina) : Predicts binding modes to targets like CDK2 or c-Met. The ester group’s orientation affects hydrogen bonding with Lys1110 in c-Met .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Q. How is the compound integrated into drug discovery pipelines for target validation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
